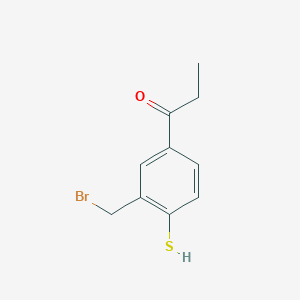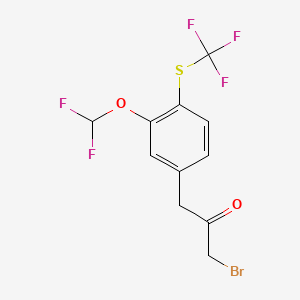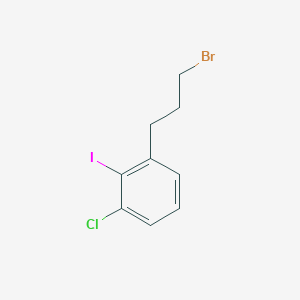![molecular formula C16H18O4 B14048366 Methyl 2-(2-ethyl-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)-2-oxoacetate](/img/structure/B14048366.png)
Methyl 2-(2-ethyl-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-ethyl-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)-2-oxoacetate is a complex organic compound with a unique structure. This compound is characterized by its benzoannulene core, which is a fused ring system, and the presence of multiple functional groups including esters and ketones. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable molecule in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-ethyl-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)-2-oxoacetate typically involves multi-step organic reactions. One common method starts with the preparation of the benzoannulene core, followed by the introduction of the ester and ketone functional groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Industrial methods often focus on optimizing reaction times, temperatures, and the use of solvents to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-ethyl-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)-2-oxoacetate can undergo a variety of chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like Grignard reagents. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Methyl 2-(2-ethyl-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methyl 2-(2-ethyl-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)-2-oxoacetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of proteins.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate: This compound shares a similar core structure but differs in the functional groups attached.
2-Ethyl-2-methyl-5-oxooxolane-3-carboxylic acid: Another compound with a similar ring system but different substituents.
Uniqueness
Methyl 2-(2-ethyl-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)-2-oxoacetate is unique due to its specific combination of functional groups and the resulting chemical reactivity. Its structure allows for a wide range of chemical modifications, making it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C16H18O4 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
methyl 2-(2-ethyl-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-6-yl)-2-oxoacetate |
InChI |
InChI=1S/C16H18O4/c1-3-10-7-8-12-11(9-10)5-4-6-13(14(12)17)15(18)16(19)20-2/h7-9,13H,3-6H2,1-2H3 |
InChI Key |
CFBCRAIJKLHNLY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=O)C(CCC2)C(=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![((1S,3S,5S)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hcl](/img/structure/B14048311.png)




![3,7-Dibenzyl-9,9-dimethyl-2,4,6,8-tetraoxo-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14048348.png)





